3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal
Description
Chemical Structure and Properties 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal (CAS: 338755-84-3) is a sulfur-containing heterocyclic compound with a thiochromenone core fused to a benzaldehyde acetal group. Its molecular formula is C₁₈H₁₆O₃S, and the predicted molecular weight is 312.38 g/mol .
Properties
IUPAC Name |
2-phenylspiro[1,3-dioxane-5,3'-2H-thiochromene]-4'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c19-16-14-8-4-5-9-15(14)22-12-18(16)10-20-17(21-11-18)13-6-2-1-3-7-13/h1-9,17H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLYKHKJNQKVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC=CC=C3)CSC4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromene Core: The initial step involves the cyclization of a suitable precursor, such as a 2-hydroxythiophenol derivative, with an aldehyde under acidic conditions to form the thiochromene core.
Introduction of Hydroxymethyl Groups: The thiochromene core is then subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl groups at the 3-position.
Formation of Benzaldehyde Acetal: Finally, the benzaldehyde acetal moiety is introduced through an acetalization reaction with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde acetal moiety can participate in nucleophilic substitution reactions, where the acetal group is replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic catalysts, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups and benzaldehyde acetal moiety allow it to form covalent bonds with biological macromolecules, potentially inhibiting or modifying their function. This can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Physical Properties
The compound is primarily utilized in research settings, particularly in catalysis and materials science, due to its unique electronic profile imparted by the sulfur atom and acetal functionality .
Structural and Functional Analogues
The compound is compared below with structurally related acetals and thiochromenone derivatives to highlight differences in reactivity, physical properties, and applications.
Substituent Effects
- Electron-Withdrawing Groups (e.g., Cl, Br) : The 4-chloro and 4-bromo derivatives exhibit increased molecular weight and altered electronic properties compared to the parent benzaldehyde acetal. The brominated analogue shows superior product yield in cyclization reactions due to enhanced electrophilicity .
- Aromatic vs. Aliphatic Acetals: Aromatic acetals (e.g., benzaldehyde derivatives) generally provide higher selectivity in catalytic applications, while aliphatic acetals (e.g., cyclohexanone-based) are more versatile in promoting cyclization reactions, even with active double bonds .
Thiochromenone vs. Chromenone Core
- This contrasts with oxygen-containing chromenones, which are less polar and more lipophilic .
- Chromenone Derivatives: Compounds like 3,3',4,4'-tetrakis(octyloxy)benzophenone (CAS: Not provided) feature extended alkyl chains, improving solubility in non-polar solvents but reducing reactivity in polar environments .
Catalytic Performance
- Benzaldehyde Acetals : The target compound and its chloro derivative are effective in acid-catalyzed reactions, such as acetal hydrolysis, with yields quantified via ¹H NMR (e.g., benzaldehyde yield determination at δ 9.98 ppm) .
Biological Activity
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal (CAS No. 338755-84-3) is a compound of interest due to its potential biological activities. This article explores its properties, synthesis, and biological effects based on available research.
- Molecular Formula : C18H16O3S
- Molecular Weight : 312.39 g/mol
- Melting Point : 142-145 °C
- Density : 1.336 g/cm³ (predicted)
- Solubility : Soluble in organic solvents, specific solubility data not available.
Synthesis
The synthesis of this compound typically involves the acetalization of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one with benzaldehyde. The reaction conditions can vary but often include the use of acid catalysts to promote the formation of the acetal.
Antioxidant Activity
Research indicates that thiochromenones possess significant antioxidant properties. The benzaldehyde acetal derivative may enhance these effects due to the presence of hydroxymethyl groups, which can stabilize free radicals through electron donation.
Antimicrobial Properties
Studies have shown that derivatives of thiochromenones exhibit antimicrobial activity against various bacterial strains. The specific activity of the benzaldehyde acetal has not been extensively documented, but structural similarities suggest potential efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Cytotoxic Effects
Preliminary studies suggest that thiochromenone derivatives can induce cytotoxicity in cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxic effects of thiochromenone derivatives on human breast cancer cell lines (MCF-7). Results indicated that certain derivatives reduced cell viability significantly, suggesting a potential for therapeutic applications in oncology.
Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal?
Methodological Answer: The synthesis typically involves condensation between substituted benzaldehydes and thiochromenone derivatives. A general approach includes refluxing the aldehyde precursor (e.g., substituted benzaldehyde) with 3,3-bis(hydroxymethyl)-thiochromen-4-one in ethanol under acidic catalysis (e.g., glacial acetic acid). For example, analogous acetal syntheses use ethanol as a solvent, 4–6 hours of reflux, and vacuum evaporation to isolate the product . Optimization may require adjusting reaction time, temperature, or acid concentration to avoid side reactions like the Cannizzaro reaction, particularly with electron-withdrawing substituents on benzaldehyde .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to confirm acetal formation. The vinylic proton in the acetal group typically appears as a singlet (~5.43 ppm in similar acetals), while hydroxymethyl protons resonate between 3.5–4.5 ppm .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for structure refinement. The thiochromenone core and benzaldehyde acetal moieties can be analyzed for bond angles and packing interactions. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between acetal regioisomers.
Advanced Research Questions
Q. How do substituents on the benzaldehyde moiety influence the biological activity or stability of the acetal?
Methodological Answer: Substituents like halogens (Cl, F) or methoxy groups alter electronic and steric properties, impacting both synthesis efficiency and bioactivity. For example:
- Electron-withdrawing groups (e.g., -CF) : Require milder basic conditions to prevent aldehyde self-condensation. Use diluted NaOH to suppress the Cannizzaro reaction .
- Halogen substituents : Enhance biological activity (e.g., antitumor effects) by modulating lipophilicity and target binding. Comparative studies with chloro- vs. fluoro-substituted benzaldehyde acetals show distinct apoptotic pathways in cancer cells .
- Stability studies : Monitor acetal hydrolysis under acidic/basic conditions via NMR. The tertiary acetal proton signal (δ ~5.43 ppm) diminishes as hydrolysis releases benzaldehyde (δ ~9.98 ppm) .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Methodological Answer:
- Disorder in the acetal group : Common due to flexible hydroxymethyl groups. Mitigate by collecting data at low temperatures (e.g., 100 K) and using restraints in SHELXL refinement .
- Twinned crystals : Employ twin law analysis (e.g., using PLATON) and refine with a twin fraction parameter. SHELX handles twinning effectively, particularly for high-symmetry space groups .
- Hydrogen bonding networks : Map interactions (e.g., O–H⋯O) using Mercury software. The hydroxymethyl groups often form intramolecular H-bonds, stabilizing the acetal conformation .
Q. How can computational methods (e.g., DFT) complement experimental data in understanding this compound’s reactivity?
Methodological Answer:
- Reaction mechanism modeling : Use Gaussian or ORCA to simulate the acetalization transition state. Compare calculated activation energies for different benzaldehyde substituents to predict reaction rates .
- Hydrogen bonding analysis : DFT-based lattice energy calculations (e.g., via PIXEL method) quantify intermolecular interactions, explaining crystallographic packing patterns .
- Docking studies : For bioactive derivatives, perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like RIP-1 kinase, linked to antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
